molecular formula C10H9N3OS2 B3056464 5-Thiazolecarboxamide, 4-amino-2,3-dihydro-3-phenyl-2-thioxo- CAS No. 7157-92-8

5-Thiazolecarboxamide, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-

Cat. No.: B3056464
CAS No.: 7157-92-8
M. Wt: 251.3 g/mol
InChI Key: LTRHJRQGKKFIDU-UHFFFAOYSA-N
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Description

5-Thiazolecarboxamide, 4-amino-2,3-dihydro-3-phenyl-2-thioxo- is a heterocyclic compound featuring a thiazole ring. Thiazole rings are known for their diverse biological activities and are integral to various pharmacologically active molecules . This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry.

Preparation Methods

The synthesis of 5-Thiazolecarboxamide, 4-amino-2,3-dihydro-3-phenyl-2-thioxo- typically involves the cyclization of appropriate precursors. One common method includes the reaction of thioamides with hydrazonoyl halides in the presence of a base such as triethylamine in boiling ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

What sets 5-Thiazolecarboxamide, 4-amino-2,3-dihydro-3-phenyl-2-thioxo- apart is its specific substitution pattern, which can influence its reactivity and biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

4-amino-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS2/c11-8-7(9(12)14)16-10(15)13(8)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRHJRQGKKFIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350331
Record name 5-Thiazolecarboxamide, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7157-92-8
Record name 4-Amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7157-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxamide, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Thiazolecarboxamide, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-

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